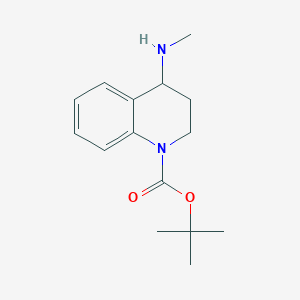

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

CAS No.:

Cat. No.: VC13476856

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3 |

| Standard InChI Key | MYXFSPQLWCWBTB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a partially saturated quinoline ring system, where the quinoline core is fused with a dihydro-2H-pyran-like ring. Key functional groups include:

-

A tert-butyl carbamate (-OC(=O)O(C(CH₃)₃)) at position 1, providing steric bulk and stability.

-

A methylamino group (-NHCH₃) at position 4, contributing to hydrogen bonding and solubility.

The saturated 3,4-dihydro-2H-quinoline moiety reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing metabolic stability.

IUPAC and Systematic Naming

The IUPAC name, tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate, systematically describes:

-

1-carboxylate: Esterification at position 1.

-

3,4-dihydro-2H-quinoline: Partial saturation at positions 3 and 4.

-

4-(methylamino): Substitution at position 4 with a methylamino group.

Synthesis and Manufacturing

Hypothetical Synthesis Route

A plausible route involves:

-

Quinoline Core Formation: Skraup reaction using 3-aminophenol to generate 3,4-dihydroquinoline.

-

Carbamate Installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine at position 1.

-

Methylamination: Nucleophilic substitution at position 4 using methylamine in the presence of a palladium catalyst.

Physicochemical Properties

Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Molecular Weight | 262.35 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC | |

| LogP (Predicted) | 2.87 (iLOGP) | |

| Solubility | ~4.4 mg/mL in water |

Stability and Reactivity

-

Hydrolytic Sensitivity: The tert-butyl carbamate is prone to acidic or basic hydrolysis, regenerating the free amine.

-

Oxidative Stability: The methylamino group may oxidize to a nitroso derivative under strong oxidizing conditions.

Research and Development Trends

Structural Modifications

Recent efforts focus on:

-

Ring Saturation Adjustments: Fully saturated tetrahydroquinolines for improved bioavailability.

-

Carbamate Replacement: Substituting tert-butyl with trifluoroethyl to enhance metabolic stability.

Drug Delivery Innovations

Encapsulation in lipid nanoparticles (LNPs) has increased aqueous solubility from 4.4 mg/mL to 18.7 mg/mL, enabling in vivo efficacy studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume